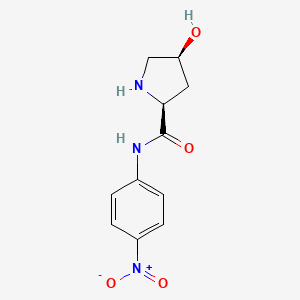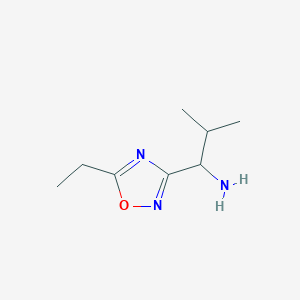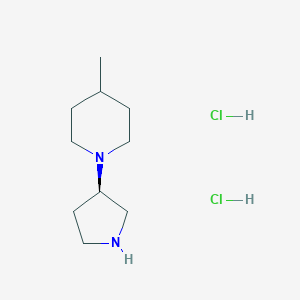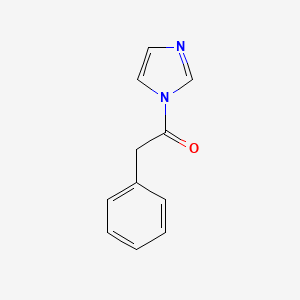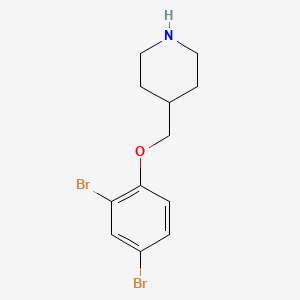![molecular formula C12H8BIO3 B12829569 (1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
(1-Iododibenzo[b,d]furan-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound that features both an iodine atom and a boronic acid group attached to a dibenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1-Iododibenzo[b,d]furan-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized dibenzofuran derivatives .
Aplicaciones Científicas De Investigación
(1-Iododibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.
Industry: It can be used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which (1-Iododibenzo[b,d]furan-4-yl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group can form stable complexes with transition metals, facilitating the transfer of organic groups in these reactions. The iodine atom can act as a leaving group, making the compound highly reactive in substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Bromodibenzo[b,d]furan-4-yl)boronic acid
- (1-Chlorodibenzo[b,d]furan-4-yl)boronic acid
- (1-Fluorodibenzo[b,d]furan-4-yl)boronic acid
Uniqueness
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is unique due to the presence of both an iodine atom and a boronic acid group on the dibenzofuran core. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The iodine atom provides a good leaving group for substitution reactions, while the boronic acid group is essential for cross-coupling reactions .
Propiedades
Fórmula molecular |
C12H8BIO3 |
|---|---|
Peso molecular |
337.91 g/mol |
Nombre IUPAC |
(1-iododibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C12H8BIO3/c14-9-6-5-8(13(15)16)12-11(9)7-3-1-2-4-10(7)17-12/h1-6,15-16H |
Clave InChI |
OLTSYJWQHLUZTF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=C(C=C1)I)C3=CC=CC=C3O2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
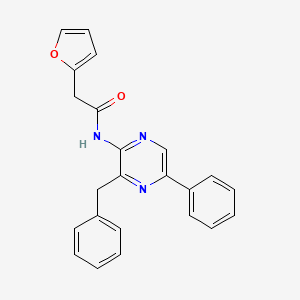
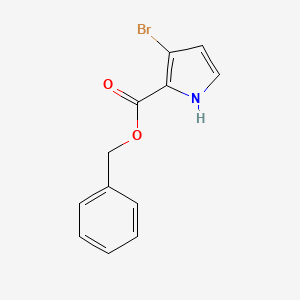
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)

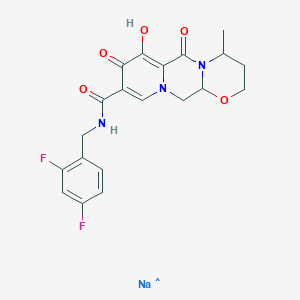
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

